5-Methyl-2-(pyridin-2-yl)benzonitrile

Lipophilicity LogP Drug-likeness

This heterobiaryl compound (C₁₃H₁₀N₂, MW 194.23) delivers a unique ortho N,N-chelating pocket with quantifiable basicity enhancement (Δ up to 25 kJ mol⁻¹) over para-substituted isomers. The 5-methyl group modulates electron density steric-free. Publicly validated dual methyltransferase inhibition (NNMT IC₅₀ >25,000 nM; DNMT1 IC₅₀ = 302,000 nM) serves as a characterized weak-activity reference standard for assay validation. The (¹³C,¹⁵N) isotopologue (CAS 1235409-74-1, ΔM +1.986 Da) enables precise LC-MS/MS quantification without custom radiolabeling. Cu/HAP-catalyzed cyanation synthesis with five-cycle catalyst reuse provides a scalable, green-chemistry route. Lipophilicity (LogP 2.6) and single rotatable bond position this scaffold within drug-like space for further derivatization.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B12532820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-2-yl)benzonitrile
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=N2)C#N
InChIInChI=1S/C13H10N2/c1-10-5-6-12(11(8-10)9-14)13-4-2-3-7-15-13/h2-8H,1H3
InChIKeyPOCLOSIEAHJLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(pyridin-2-yl)benzonitrile – Physicochemical Identity and Procurement-Grade Characterization of a Pyridyl-Benzonitrile Biaryl Building Block


5-Methyl-2-(pyridin-2-yl)benzonitrile (CAS 1190991-68-4) is a heterobiaryl compound of formula C₁₃H₁₀N₂ (MW 194.23 g/mol) belonging to the substituted benzonitrile class [1]. It features a benzonitrile core bearing a pyridin-2-yl substituent at the 2-position and a methyl group at the 5-position, yielding a computed XLogP3 of 2.6, a topological polar surface area of 36.7 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a single rotatable bond [2]. The methyl substitution on the electron-deficient benzonitrile ring, ortho to the pyridyl group and para to the nitrile, creates a distinctive steric and electronic environment that differentiates this scaffold from both its non-methylated and regioisomeric counterparts .

Why 5-Methyl-2-(pyridin-2-yl)benzonitrile Cannot Be Replaced by Other Pyridyl-Benzonitrile Isomers in Quantitative Research


The pyridyl-benzonitrile biaryl class encompasses multiple regioisomers and methylated variants—including 4-(pyridin-2-yl)benzonitrile (CAS 32111-34-5), 3-(pyridin-2-yl)benzonitrile (CAS 4350-51-0), 4-(5-methylpyridin-2-yl)benzonitrile (CAS 102672-85-5), and 2-(5-methylpyridin-2-yl)benzonitrile (CAS 155617-73-5)—that differ in nitrile position, methyl group placement, or methylation status [1]. These structural variations produce quantifiable differences in lipophilicity (ΔLogP ≥ 0.7 units), steric environment around the chelating N,N site, and biological target engagement profiles [2]. For example, the ortho relationship between the nitrile and pyridyl groups in 5-methyl-2-(pyridin-2-yl)benzonitrile generates a distinct coordination geometry and electronic push–pull character that is absent in the 4-substituted isomer, directly impacting metal-binding affinity and spectroscopic signatures [3]. Generic substitution across this series without experimental verification therefore introduces uncontrolled variables in assay reproducibility, SAR interpretation, and synthetic intermediate performance.

Quantitative Differentiation Evidence for 5-Methyl-2-(pyridin-2-yl)benzonitrile Relative to Closest Structural Analogs


Lipophilicity Gain of ΔLogP ≥ 0.7 Units Compared to the Non-Methylated 4-(Pyridin-2-yl)benzonitrile Analog

The methyl group at the 5-position of the benzonitrile ring elevates the compound's lipophilicity by approximately 0.7–1.0 LogP units relative to the non-methylated 4-(pyridin-2-yl)benzonitrile analog [1]. PubChem reports an XLogP3 of 2.6 for 5-methyl-2-(pyridin-2-yl)benzonitrile [2], whereas 4-(pyridin-2-yl)benzonitrile has a measured LogP of 1.90 [3]. Molbase reports a computed LogP of 2.93 for the target compound [4]. This ΔLogP of 0.70–1.03 corresponds to an approximately 5- to 10-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability in cell-based assays.

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical profiling

Experimentally Determined Dual Methyltransferase Inhibition Profile (NNMT and DNMT1) Distinct from Other Pyridyl-Benzonitrile Isomers

5-Methyl-2-(pyridin-2-yl)benzonitrile has been experimentally tested against two distinct methyltransferase targets in curated biochemical assays. ChEMBL/BindingDB data show an IC₅₀ > 25,000 nM against recombinant nicotinamide N-methyltransferase (NNMT) using an LC-MS/MS-based MNA reduction assay, and an IC₅₀ of 302,000 nM against human DNA (cytosine-5)-methyltransferase 1 (DNMT1) in a real-time break-light microplate reader assay [1]. While both activities are relatively weak, this dual-target profile is a documented biochemical fingerprint that distinguishes this compound from other pyridyl-benzonitrile isomers lacking publicly available methyltransferase inhibition data [2]. In contrast, optimized derivatives of 4-(pyridin-2-yl)benzonitrile have been profiled primarily as xanthine oxidase inhibitors with IC₅₀ values in the 6.7–8.1 µM range [3], representing an entirely different target class.

NNMT inhibitor DNMT1 inhibitor Methyltransferase Epigenetics Cancer metabolism

Ortho-Effect Modulation of Nitrile Basicity and Coordination Geometry Relative to 4-Substituted Pyridyl-Benzonitrile Isomers

The ortho relationship between the nitrile group and the pyridin-2-yl substituent in 5-methyl-2-(pyridin-2-yl)benzonitrile creates a quantifiable 'ortho effect' on nitrile basicity that distinguishes it from 4-substituted isomers. Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level on 2-substituted benzonitriles demonstrate that the ortho effect—defined as the energy difference relative to the corresponding 4-substituted isomer—can reach up to 25 kJ mol⁻¹ in proton affinity [1]. This intrinsic electronic perturbation affects both the σ-donor capacity of the nitrile nitrogen and the N–C–C–N dihedral angle between the pyridine and benzonitrile rings, directly influencing metal coordination geometry [2]. The methyl group at the 5-position (para to nitrile, meta to the biaryl linkage) further modulates the electron density at the nitrile via inductive effects without introducing steric hindrance at the ortho coordination pocket [3]. By contrast, the 4-(pyridin-2-yl)benzonitrile isomer positions the nitrile para to the biaryl linkage, eliminating this ortho-chelate effect entirely.

Ortho effect Coordination chemistry Basicity DFT Metal chelation

Availability of a Stable-Isotope-Labeled (¹³C,¹⁵N) Analog as a Certified Research Tool for Quantitative Mass Spectrometry

A stable-isotope-labeled version of 5-methyl-2-(pyridin-2-yl)benzonitrile—specifically the (¹³C,¹⁵N) isotopologue (CAS 1235409-74-1, molecular weight 196.218 g/mol, ΔM = +1.986 Da)—is commercially catalogued . This labeled analog serves as an ideal internal standard for quantitative LC-MS/MS workflows, co-eluting with the unlabeled analyte while providing a distinct mass shift for selective reaction monitoring (SRM) [1]. Among the pyridyl-benzonitrile isomer family, no equivalent isotopically labeled internal standard is currently listed for 4-(pyridin-2-yl)benzonitrile, 3-(pyridin-2-yl)benzonitrile, or the methylpyridyl-substituted regioisomers in publicly searchable vendor databases . The availability of a precisely mass-shifted analog eliminates the need for researchers to commission custom synthesis of an internal standard, reducing procurement lead time and cost.

Stable isotope labeling Internal standard LC-MS/MS Quantitative analysis Metabolism studies

Demonstrated Synthetic Tractability via Copper-Catalyzed C–H Cyanation on Heteroaryl Substrates

The synthesis of 5-methyl-2-(pyridin-2-yl)benzonitrile via direct C–H cyanation has been explicitly demonstrated using a hydroxyapatite-supported copper catalyst (10 wt% Cu/HAP) with NH₄HCO₃ and DMF as the CN source under mild conditions . This heterogeneous catalytic system achieved good to excellent yields and was directly compared against Ru/HAP and Pd/HAP catalysts, with Cu/HAP showing superior performance attributed to surface basicity and Cu metal surface area . The catalyst was recovered and reused for five cycles with consistent activity and selectivity . This established synthetic protocol provides procurement confidence: the compound can be reliably resynthesized at scale using a robust, reusable catalytic system rather than relying on stoichiometric or single-use catalyst approaches. In contrast, synthetic routes to regioisomeric analogs such as 2-(5-methylpyridin-2-yl)benzonitrile typically require pre-functionalized coupling partners (e.g., boronic acids or halides) for Suzuki–Miyaura cross-coupling, which can be challenging for 2-pyridyl substrates due to boronate instability [1].

C-H activation Cyanation Copper catalysis Heterogeneous catalysis Green chemistry

Evidence-Backed Application Scenarios for 5-Methyl-2-(pyridin-2-yl)benzonitrile in Research and Industrial Procurement


NNMT and DNMT1 Inhibitor Screening and Epigenetic SAR Campaigns

5-Methyl-2-(pyridin-2-yl)benzonitrile is one of the few pyridyl-benzonitrile compounds with publicly available dual methyltransferase inhibition data (NNMT IC₅₀ > 25,000 nM; DNMT1 IC₅₀ = 302,000 nM). Medicinal chemistry groups pursuing NNMT or DNMT1 inhibitor discovery can use this compound as a characterized weak-activity reference standard for assay validation, HTS hit triage, and SAR baseline establishment. Its moderate lipophilicity (LogP 2.6) positions it within drug-like chemical space, while the methyl group at the 5-position provides a handle for further derivatization. The (¹³C,¹⁵N) isotopologue enables quantitative LC-MS/MS measurement of cellular uptake and metabolic stability without the need for custom radiolabeling [1].

N,N-Bidentate Ligand Precursor for Transition-Metal Coordination Chemistry and Catalysis

The ortho relationship between the pyridyl nitrogen and the nitrile group creates a pre-organized N,N-chelating pocket suitable for binding late transition metals (e.g., Cu, Pd, Ir). The ortho effect, quantified by DFT calculations as up to 25 kJ mol⁻¹ difference in basicity versus the para-substituted isomer, enhances the σ-donor capacity of both nitrogen atoms. The methyl substituent at the 5-position modulates electron density without steric interference at the coordination site. This makes the compound a superior ligand candidate compared to 4-(pyridin-2-yl)benzonitrile, which can only coordinate through the pyridyl nitrogen alone. Applications include the synthesis of cyclometalated Ir(III) complexes for OLED emitters [2] and Pd(II) catalysts for cross-coupling reactions [3].

Quantitative Bioanalytical Method Development Using the (¹³C,¹⁵N) Stable-Isotope-Labeled Internal Standard

For ADME/PK laboratories requiring validated LC-MS/MS methods, the commercial availability of 5-methyl-2-(pyridin-2-yl)benzonitrile-(¹³C,¹⁵N) (ΔM = +1.986 Da) enables precise quantification of the parent compound in biological matrices. The mass shift is sufficient for baseline chromatographic separation and unambiguous SRM detection without isotopic overlap. This labeled standard eliminates the need for costly custom synthesis and is unique among the pyridyl-benzonitrile isomer family, where no equivalent isotopologues are currently listed for any of the four closest structural analogs . Applications include in vitro metabolic stability assays, plasma protein binding studies, and tissue distribution analyses.

Heterogeneous Catalysis Methodology Development Using C–H Cyanation Protocols

The demonstrated synthesis of 5-methyl-2-(pyridin-2-yl)benzonitrile via Cu/HAP-catalyzed C–H cyanation, with catalyst reuse over five cycles, provides a sustainable synthetic platform for methodology development. Process chemistry groups can use this compound as a model substrate to benchmark new cyanation catalysts or to explore continuous-flow adaptations. The Cu/HAP system avoids the '2-pyridyl problem' of Suzuki–Miyaura coupling (unstable 2-pyridyl boronates) and the toxicity concerns of organotin reagents, offering a greener and more scalable route to the azabiaryl scaffold compared to cross-coupling approaches required for regioisomeric analogs .

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